1,2-dibromo-4-methyl-3-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-4-methyl-3-nitrobenzene is an organic compound characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-dibromo-4-methyl-3-nitrobenzene typically involves a multi-step process:
Nitration: The introduction of the nitro group is usually the first step. This can be achieved by treating methylbenzene with a nitrating mixture of concentrated sulfuric acid and nitric acid.
Bromination: Following nitration, bromine atoms are introduced to the benzene ring.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Dibromo-4-methyl-3-nitrobenzene undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group is a meta-directing group, influencing the positions where further substitutions occur.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin and hydrochloric acid.
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Bromine, iron or aluminum bromide as catalysts.
Reduction: Tin and hydrochloric acid.
Nucleophilic Substitution: Sodium hydroxide or other strong bases.
Major Products:
Reduction: 1,2-dibromo-4-methyl-3-aminobenzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-4-methyl-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1,2-dibromo-4-methyl-3-nitrobenzene involves its interactions with various molecular targets:
Electrophilic Aromatic Substitution: The nitro group deactivates the benzene ring towards electrophilic attack, directing substitutions to the meta positions.
Reduction: The nitro group is reduced to an amine group, which can further participate in various chemical reactions.
Nucleophilic Substitution: The bromine atoms are replaced by nucleophiles, leading to the formation of new compounds with different properties.
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-4-methyl-3-nitrobenzene can be compared with other similar compounds such as:
1,2-Dibromo-4-nitrobenzene: Lacks the methyl group, leading to different reactivity and applications.
1,2-Dibromo-4-methylbenzene: Lacks the nitro group, resulting in different chemical properties and uses.
1,2-Dibromo-3-nitrobenzene: Similar structure but different positioning of the nitro group, affecting its chemical behavior .
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
857001-24-2 |
---|---|
Molekularformel |
C7H5Br2NO2 |
Molekulargewicht |
294.93 g/mol |
IUPAC-Name |
1,2-dibromo-4-methyl-3-nitrobenzene |
InChI |
InChI=1S/C7H5Br2NO2/c1-4-2-3-5(8)6(9)7(4)10(11)12/h2-3H,1H3 |
InChI-Schlüssel |
BMJNMLJUVINYSL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(C=C1)Br)Br)[N+](=O)[O-] |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.